molecular formula C18H36Fe B15285170 Cyclopentane;iron;octylcyclopentane

Cyclopentane;iron;octylcyclopentane

Cat. No.: B15285170
M. Wt: 308.3 g/mol
InChI Key: RIEVGVHBJMAHRP-UHFFFAOYSA-N
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Description

Cyclopentane (C₅H₁₀) is a cyclic alkane widely used in industrial applications, such as a blowing agent for polyurethane foams due to its low thermal conductivity (24°C: 16.3 mW·m⁻¹·K⁻¹) and favorable mechanical properties (compressive strength: 125 kPa) . Its combustion and oxidation mechanisms involve resonance-stabilized allyl radical formation, similar to cyclopentene .

Iron (Fe) is a transition metal often incorporated into organometallic compounds.

Octylcyclopentane (C₁₃H₂₆) is a substituted cyclopentane derivative with an octyl chain. Hydrophobic substituents on cyclopentane rings (e.g., dichloro or methylenedioxy groups) enhance bioactivity in enzyme inhibitors, suggesting octyl groups may similarly influence solubility and binding .

Properties

Molecular Formula

C18H36Fe

Molecular Weight

308.3 g/mol

IUPAC Name

cyclopentane;iron;octylcyclopentane

InChI

InChI=1S/C13H26.C5H10.Fe/c1-2-3-4-5-6-7-10-13-11-8-9-12-13;1-2-4-5-3-1;/h13H,2-12H2,1H3;1-5H2;

InChI Key

RIEVGVHBJMAHRP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1CCCC1.C1CCCC1.[Fe]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cyclopentane derivatives, including octylcyclopentane, can be achieved through various methods. One common approach is the hydrogenation of dicyclopentadiene, which involves continuous depolymerization and hydrogenation . This method is efficient for producing cyclopentane on an industrial scale. Additionally, cyclopentane can be synthesized through metal-mediated reactions, radical reactions, and pericyclic reactions .

Industrial Production Methods: Industrial production of cyclopentane typically involves the catalytic hydrogenation of dicyclopentadiene. This process is carried out under high pressure and temperature conditions, using catalysts such as nickel or palladium to facilitate the reaction . The resulting cyclopentane can then be further modified to produce derivatives like octylcyclopentane.

Mechanism of Action

The mechanism of action of cyclopentane derivatives, including octylcyclopentane, involves their ability to participate in radical-chain oxidation reactions. These compounds can act as antioxidants by terminating radical chains and preventing further oxidation of organic compounds . The specific molecular targets and pathways involved in these reactions depend on the structure of the cyclopentane derivative and the nature of the radicals involved.

Comparison with Similar Compounds

Cyclopentane vs. Cyclohexane and Other Cycloalkanes

Property Cyclopentane Cyclohexane Cyclopentene
Thermal Efficiency Improves CO₂ cycle efficiency by 7.3% (exergetic) Similar to cyclopentane (18.3% exergetic) Forms benzene via radical decomposition
Biodegradability Rapidly consumed by sulfate-reducing bacteria Similar biodegradation rate Forms resonance-stabilized radicals during oxidation
Structural Effects Preferred over dimethyl substitution in enzyme inhibitors (IC₅₀: 10–70 nM) Comparable to cyclopentane in inhibitors (IC₅₀: 10–70 nM) Generates allyl radicals via H-abstraction

Key Findings :

  • Cyclopentane and cyclohexane exhibit nearly identical thermal and biodegradative performance but differ in chemical reactivity. Cyclohexane derivatives decompose into aromatic compounds (e.g., benzene), while cyclopentane forms stable radicals .
  • In benzimidazole-based FabI inhibitors, cyclopentane and cyclohexane rings show comparable inhibitory activity (IC₅₀: 10–70 nM), except in specific cases (e.g., compound 11 vs. 12), where cyclopentane outperforms cyclohexane by 10-fold .

Substituted Cyclopentanes: Hydrophobic vs. Polar Groups

Substituent Type Example Compound Bioactivity (IC₅₀) Key Mechanism
Hydrophobic Dichloro/methylenedioxy 10–70 nM (FabI inhibitors) Enhanced enzyme binding via hydrophobic interactions
Polar Tetrahydrofuran ring Loss of activity Planar sp² hybridization disrupts binding
Alkyl Chains Octylcyclopentane (inferred) N/A (predicted) Likely improves lipid solubility and membrane permeability

Key Findings :

  • Hydrophobic substituents (e.g., cyclopentane rings) in FabI inhibitors improve activity by 10–100× compared to polar groups like tetrahydrofuran .
  • Saturated vs. unsaturated cyclopentane rings (e.g., in triazolothiadiazine derivatives) alter frontier molecular orbitals (HOMO/LUMO), affecting electronic properties and bioactivity .

Iron-Containing Cyclopentane Complexes

Cyclopentane-iron complexes (e.g., cyclopentyl-methanone-iron(2+)) are structurally distinct from purely organic cyclopentane derivatives. Their reactivity is influenced by iron’s redox activity and coordination geometry, though mechanistic details remain understudied .

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